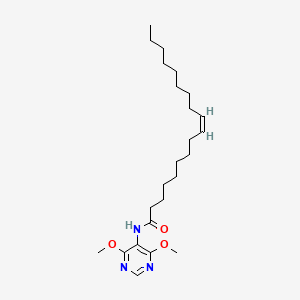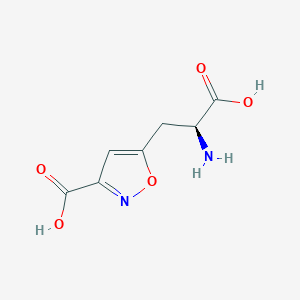
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an isoxazole ring and amino acid moieties, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the amino and carboxyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Amino Acid Derivatization: Introduction of amino and carboxyl groups through derivatization of amino acids.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Isoxazole-3-carboxylic acid derivatives: Compounds with similar isoxazole ring structures but different substituents.
Uniqueness
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H8N2O5 |
|---|---|
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
5-[(2S)-2-amino-2-carboxyethyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h2,4H,1,8H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
Clé InChI |
GQBAJUFCBWAHTK-BYPYZUCNSA-N |
SMILES isomérique |
C1=C(ON=C1C(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(ON=C1C(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)

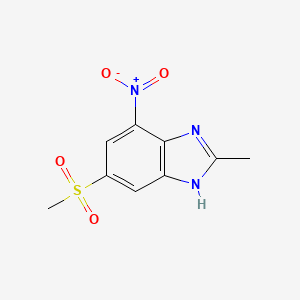

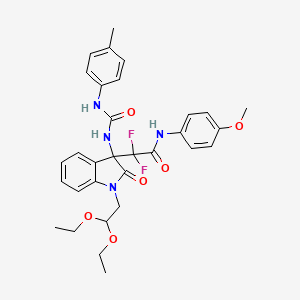
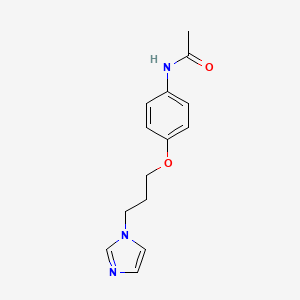

![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)


